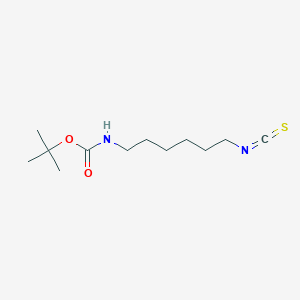

tert-Butyl N-(6-isothiocyanatohexyl)carbamate

Descripción

The exact mass of the compound tert-Butyl N-(6-isothiocyanatohexyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl N-(6-isothiocyanatohexyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl N-(6-isothiocyanatohexyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl N-(6-isothiocyanatohexyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2S/c1-12(2,3)16-11(15)14-9-7-5-4-6-8-13-10-17/h4-9H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUSWASKIFYIOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCN=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401236 |

Source

|

| Record name | tert-Butyl N-(6-isothiocyanatohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347890-44-2 |

Source

|

| Record name | tert-Butyl N-(6-isothiocyanatohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 347890-44-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of tert-Butyl N-(6-isothiocyanatohexyl)carbamate

An In-depth Technical Guide: Chemical Properties and Applications of tert-Butyl N-(6-isothiocyanatohexyl)carbamate

Abstract

tert-Butyl N-(6-isothiocyanatohexyl)carbamate is a heterobifunctional crosslinking reagent of significant utility in chemical biology, drug development, and materials science. Its unique architecture, featuring an acid-labile tert-butoxycarbonyl (Boc) protected amine and a highly reactive isothiocyanate group separated by a flexible hexyl spacer, enables a controlled, sequential approach to molecular conjugation. This guide provides a comprehensive overview of the compound's physicochemical properties, reactivity, and core applications. We will delve into the mechanistic principles governing its reactions, provide field-proven experimental protocols, and discuss the strategic considerations for its successful implementation in complex synthetic schemes.

Introduction: The Architecture of a Versatile Linker

At its core, tert-Butyl N-(6-isothiocyanatohexyl)carbamate is an advanced molecular tool designed for creating stable linkages between two different entities. Its power lies in its orthogonality : the two reactive ends of the molecule can be addressed under distinct chemical conditions.

-

The Isothiocyanate (-N=C=S) Moiety: This functional group is a potent electrophile that reacts readily and specifically with primary amines under mild, often aqueous, conditions to form a highly stable thiourea bond. This makes it ideal for labeling proteins, antibodies, and other biomolecules at their lysine residues or N-terminus.

-

The Boc-Protected Amine (-NHBoc): The tert-butoxycarbonyl group is a robust protecting group, stable to the basic or neutral conditions required for the isothiocyanate reaction.[1] However, it can be cleanly and efficiently removed under acidic conditions (e.g., with trifluoroacetic acid), revealing a primary amine.[2] This newly exposed amine is then available for a second, distinct conjugation reaction.

-

The Hexyl Spacer: The six-carbon aliphatic chain provides spatial separation between the conjugated molecules, which can be critical for preserving the biological activity or desired physical properties of the final construct.

This dual-reactivity, governed by a "protect-conjugate-deprotect-conjugate" strategy, makes the compound an invaluable asset for researchers building complex molecular architectures.

Physicochemical Properties

The fundamental properties of tert-Butyl N-(6-isothiocyanatohexyl)carbamate are summarized below. These characteristics are essential for planning experiments, including solvent selection and purification strategies.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₂H₂₂N₂O₂S | Calculated |

| Molecular Weight | 258.38 g/mol | Calculated |

| Appearance | Colorless to light yellow oil or low-melting solid | Inferred from precursors like tert-butyl N-(6-hydroxyhexyl)carbamate.[3][4] |

| Solubility | Soluble in most organic solvents (DCM, Chloroform, DMF, DMSO, Alcohols).[5] | Insoluble in water. |

| Stability | Stable under recommended storage conditions; sensitive to moisture and strong acids.[6] | The isothiocyanate group can hydrolyze over time in the presence of water. The Boc group is labile in acid.[7] |

Synthesis and Purification

The synthesis of tert-Butyl N-(6-isothiocyanatohexyl)carbamate typically originates from a precursor bearing the Boc-protected aminohexyl chain. A common and efficient strategy involves the conversion of a primary amine to the isothiocyanate.

A generalized synthetic pathway begins with N-Boc-1,6-diaminohexane. The free primary amine is converted to a dithiocarbamate salt by reaction with carbon disulfide (CS₂) in the presence of a base like triethylamine (Et₃N).[8][9] This intermediate is then desulfurized using a reagent like di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of DMAP to yield the final isothiocyanate product.[8][9] This method is advantageous as the byproducts are often volatile, simplifying purification which typically involves simple evaporation or filtration through a plug of silica.[8]

Chemical Reactivity and Mechanistic Insights

The Isothiocyanate Moiety: The Conjugation Workhorse

The key reaction of the isothiocyanate group is its addition reaction with primary amines. The carbon atom of the -N=C=S group is highly electrophilic and susceptible to nucleophilic attack.

Mechanism:

-

Nucleophilic Attack: A non-protonated primary amine (R-NH₂) from a biomolecule (e.g., the ε-amine of a lysine residue) attacks the central carbon of the isothiocyanate.

-

Proton Transfer: The resulting zwitterionic intermediate undergoes rapid proton transfer to form a stable N,N'-disubstituted thiourea linkage.

This reaction is typically performed in a slightly basic buffer (pH 8.0-9.0). The basic condition ensures that a significant population of the primary amines on the target molecule are deprotonated and thus nucleophilic. However, excessively high pH (>9.5) should be avoided as it can accelerate the competing hydrolysis of the isothiocyanate group to a non-reactive amine.

The Boc-Protecting Group: A Gatekeeper for Orthogonal Chemistry

The stability of the Boc group is the cornerstone of the linker's utility. It is resistant to bases, nucleophiles, and mild reducing/oxidizing agents, allowing the isothiocyanate chemistry to proceed without interference.[1][]

Deprotection Mechanism: The removal of the Boc group is an acid-catalyzed elimination reaction.

-

Protonation: A strong acid, typically trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the carbamate.

-

Cleavage: The C-O bond cleaves to release the highly stable tert-butyl cation and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide and the free primary amine.[2]

To prevent the reactive tert-butyl cation from causing unwanted side reactions (alkylation of other nucleophiles), a "scavenger" such as anisole or triethylsilane is often included in the deprotection mixture.[2]

Applications in Research and Development

The unique properties of this linker enable its use in a variety of sophisticated applications.

Stepwise Bioconjugation

This is the most common application. A researcher can first conjugate a sensitive biomolecule (e.g., an antibody) via its lysine residues to the linker's isothiocyanate group. After purification, the Boc group is removed, and the now-active amine on the linker can be used to attach a second molecule, such as a small-molecule drug, a fluorescent dye, or a chelating agent.[11]

Surface Functionalization

The linker can be used to immobilize biomolecules onto surfaces for applications like biosensors or affinity chromatography. The linker can first be attached to an amine-reactive surface. Following Boc deprotection, a protein or other biomolecule can be coupled to the newly generated amine on the surface-bound linker.

Synthesis of Complex Molecules

In drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), such linkers are essential for connecting a target-binding ligand to an E3 ligase-binding ligand. The controlled, stepwise nature of the conjugation is critical for synthesizing these complex and precisely defined molecules.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific applications.

Protocol: Conjugation to a Protein via Lysine Residues

This protocol describes the labeling of a protein with the linker.

-

Protein Preparation: Dissolve the protein in a suitable buffer, such as 100 mM sodium bicarbonate or phosphate-buffered saline (PBS), adjusted to pH 8.5. The protein concentration should typically be in the range of 1-10 mg/mL.

-

Linker Preparation: Immediately before use, dissolve a 10-20 fold molar excess of tert-Butyl N-(6-isothiocyanatohexyl)carbamate in anhydrous DMSO or DMF to make a concentrated stock solution (e.g., 10-50 mM).

-

Causality Insight: A molar excess of the linker drives the reaction to completion. Using a water-miscible organic solvent like DMSO ensures the water-insoluble linker can be added to the aqueous protein solution without precipitation.

-

-

Reaction: Add the linker stock solution dropwise to the stirring protein solution. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Purification: Remove the unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS pH 7.4).

-

Validation: Confirm conjugation using techniques such as MALDI-TOF mass spectrometry (to observe an increase in mass corresponding to the number of linkers added) or by quantifying the remaining free amines using a TNBSA or ninhydrin assay. This step is crucial for a self-validating protocol.

Protocol: Boc Group Deprotection of a Conjugate

This protocol describes the removal of the Boc group from the purified conjugate.

-

Lyophilization: If the purified conjugate is in an aqueous buffer, lyophilize it to dryness to remove water, which can interfere with the deprotection reaction.

-

Deprotection Cocktail: Prepare a deprotection solution of 20-50% Trifluoroacetic Acid (TFA) in anhydrous Dichloromethane (DCM).[12][13]

-

Causality Insight: TFA is a strong acid that efficiently cleaves the Boc group.[2] DCM is an excellent solvent for most protein-linker conjugates and is inert to the reaction conditions.

-

-

Reaction: Dissolve the lyophilized conjugate in the deprotection cocktail and allow the reaction to proceed at room temperature for 30-60 minutes. Monitor the reaction by mass spectrometry if possible.

-

Removal of Acid: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. To ensure all traces of TFA are removed (as it can denature proteins), co-evaporate the residue multiple times with a solvent like toluene or DCM.[12]

-

Reconstitution: Reconstitute the deprotected conjugate in the desired buffer for the next application. Confirm deprotection by mass spectrometry (observing a mass loss of 100.12 Da per Boc group).

Handling, Storage, and Safety

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (gloves, safety glasses).[14]

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at -20°C for long-term stability. The compound is sensitive to moisture and acid, so it should be stored under an inert atmosphere (e.g., argon or nitrogen) if possible.[15]

-

Safety: Isothiocyanates can be respiratory and skin sensitizers. Strong acids like TFA are highly corrosive. Consult the Safety Data Sheet (SDS) for the specific compound before use.

Conclusion

tert-Butyl N-(6-isothiocyanatohexyl)carbamate is a powerful and versatile heterobifunctional crosslinker. Its value is derived from the predictable and distinct reactivities of its isothiocyanate and Boc-protected amine functionalities. By enabling a robust, stepwise conjugation strategy, it provides researchers with precise control over the construction of complex bioconjugates, functionalized surfaces, and novel therapeutic agents. Understanding the chemical principles behind its reactivity is paramount to leveraging its full potential in the laboratory.

References

-

Pittelkow, M., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Elsevier Ltd.8

-

Organic Chemistry Portal. (2005). Carbamate synthesis by amination (carboxylation) or rearrangement. 16

-

ResearchGate. (n.d.). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. 9

-

Tokyo Chemical Industry. (2025). SAFETY DATA SHEET for tert-Butyl N-(2-Hydroxypropyl)carbamate. 14

-

Fisher Scientific. (2023). SAFETY DATA SHEET for tert-Butyl carbamate. 6

-

Fisher Scientific. (n.d.). tert-Butyl carbamate, 98+%. 5

-

PubChem. (n.d.). tert-butyl N-(6-iodohexyl)carbamate. National Center for Biotechnology Information. 17

-

ChemicalBook. (n.d.). TERT-BUTYL N-(6-HYDROXYHEXYL)CARBAMATE CAS#: 75937-12-1. 3

-

Chem-Impex. (n.d.). tert-Butyl carbamate. 15

-

The Royal Society of Chemistry. (n.d.). SUPPORTNG INFORMATION. 12

-

BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate. 7

-

Fisher Scientific. (2025). SAFETY DATA SHEET for tert-Butyl carbamate. 18

-

PubChem. (n.d.). tert-Butyl N-(6-hydroxyhexyl)carbamate. National Center for Biotechnology Information. 19

-

ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron. 1

-

BenchChem. (2025). Application Notes and Protocols for Bioconjugation Using tert-Butyl (3-aminopropyl)carbamate as a Linker. 13

-

ChemicalBook. (2026). TERT-BUTYL N-(6-HYDROXYHEXYL)CARBAMATE. 4

-

Sigma-Aldrich. (n.d.). tert-butyl N-(6-iodohexyl)carbamate.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. 20

-

BOC Sciences. (n.d.). BOC-Amino Acids. 21

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. 2

-

PMC. (n.d.). Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. National Center for Biotechnology Information. 11

-

BroadPharm. (n.d.). tert-Butyl (6-iodohexyl)carbamate. 22

Sources

- 1. researchgate.net [researchgate.net]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. TERT-BUTYL N-(6-HYDROXYHEXYL)CARBAMATE CAS#: 75937-12-1 [m.chemicalbook.com]

- 4. TERT-BUTYL N-(6-HYDROXYHEXYL)CARBAMATE | 75937-12-1 [chemicalbook.com]

- 5. tert-Butyl carbamate, 98+%:Biochemical Reagents:Amino Acids | Fisher Scientific [fishersci.ca]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 9. researchgate.net [researchgate.net]

- 11. Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. chemimpex.com [chemimpex.com]

- 16. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 17. tert-butyl N-(6-iodohexyl)carbamate | C11H22INO2 | CID 10616156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. tert-Butyl N-(6-hydroxyhexyl)carbamate | C11H23NO3 | CID 4146612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Boc-Protected Amino Groups [organic-chemistry.org]

- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 22. tert-Butyl (6-iodohexyl)carbamate, 172846-36-5 | BroadPharm [broadpharm.com]

Solubility of tert-Butyl N-(6-isothiocyanatohexyl)carbamate in organic solvents

An In-Depth Technical Guide to the Solubility and Handling of tert-Butyl N-(6-isothiocyanatohexyl)carbamate in Organic Solvents

Executive Summary

tert-Butyl N-(6-isothiocyanatohexyl)carbamate (often referred to as N-Boc-1,6-hexanediamine isothiocyanate) is a highly versatile heterobifunctional crosslinker. Featuring a primary amine protected by a tert-butyloxycarbonyl (Boc) group on one terminus and a highly reactive isothiocyanate (-NCS) group on the other, it is a critical building block in combinatorial chemistry, bioconjugation, and the synthesis of complex biologically active compounds[1].

Because the efficacy of this reagent relies entirely on the preservation of its electrophilic isothiocyanate group and the selective deprotection of its Boc group, understanding its thermodynamic solubility and chemical stability in various organic solvents is paramount. This whitepaper provides an authoritative analysis of the solubility profile, solvent-dependent degradation pathways, and self-validating experimental protocols for handling this compound.

Thermodynamic Basis of Solubility

The solubility of tert-Butyl N-(6-isothiocyanatohexyl)carbamate is dictated by the interplay of its three distinct structural domains:

-

The tert-Butyl Group: A bulky, highly hydrophobic moiety that disrupts hydrogen-bonding networks, driving solubility in non-polar to moderately polar environments[2].

-

The Hexyl Spacer: A 6-carbon aliphatic chain that contributes significant lipophilicity, heavily favoring solvation via London dispersion forces.

-

The Isothiocyanate and Carbamate Groups: These polar moieties introduce dipole moments that require solvation by solvents with adequate dielectric constants[3].

Causality in Solvent Compatibility: Due to the overwhelming hydrophobic surface area of the hexyl chain and Boc group, the compound is fundamentally insoluble in water[2]. However, it exhibits exceptional solubility in polar aprotic solvents. Solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are ideal because they provide strong dipole-dipole interactions to solvate the polar heads without offering hydrogen-bond donors that could aggressively compete with or degrade the functional groups[3].

Quantitative Solubility Profile

The following table synthesizes the expected solubility of tert-Butyl N-(6-isothiocyanatohexyl)carbamate across standard organic solvents, grounded in the physicochemical behavior of structurally analogous Boc-protected aliphatic isothiocyanates[2][3][4].

| Solvent | Classification | Dielectric Constant (ε) | Estimated Solubility | Solvation Rationale & Stability |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | High (>100 mg/mL) | Optimal balance of dipole-dipole and dispersion forces. Highly stable. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High (>100 mg/mL) | Excellent solvation of polar groups. Standard for stock solutions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | High (>100 mg/mL) | Strong dipole interactions. Must be strictly anhydrous to prevent hydrolysis. |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | High (>100 mg/mL) | Ether oxygen coordinates with the carbamate NH. Highly stable. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.0 | High (>50 mg/mL) | Good general organic solvent; excellent for extraction and chromatography. |

| Methanol (MeOH) | Polar Protic | 32.7 | Moderate (10-50 mg/mL) | Warning: Nucleophilic oxygen can slowly attack the -NCS group, forming thiocarbamates. |

| Hexane | Non-polar | 1.9 | Low (<5 mg/mL) | Solvates the hexyl chain, but fails to stabilize the polar carbamate/isothiocyanate dipoles. |

| Water | Polar Protic | 80.1 | Insoluble (<0.1 mg/mL) | High hydrophobic surface area prevents aqueous solvation[2]. |

Mechanistic Insights: Solvent Selection and Degradation Pathways

When selecting a solvent for tert-Butyl N-(6-isothiocyanatohexyl)carbamate, solubility is only half the equation; chemical stability is the other.

The Protic Solvent Pitfall: While the compound is moderately soluble in primary alcohols (like methanol or ethanol), these solvents must be strictly avoided for long-term storage or elevated-temperature reactions. The central carbon of the isothiocyanate group is highly electrophilic. In protic solvents, the solvent acts as a nucleophile, slowly attacking the -NCS group to form a stable, unreactive thiocarbamate byproduct.

The Anhydrous Imperative: Even in ideal polar aprotic solvents (DMF, DMSO), the presence of adventitious water will lead to the hydrolysis of the isothiocyanate into a primary amine, accompanied by the release of carbonyl sulfide (COS) or carbon dioxide and hydrogen sulfide. Therefore, all organic solvents must be dried over molecular sieves (3Å or 4Å) prior to use.

Caption: Mechanism of Thiourea Formation in Polar Aprotic Solvents

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in verification mechanism to confirm success before proceeding.

Protocol A: Saturation Shake-Flask Method for Precise Solubility Determination

This protocol determines the exact thermodynamic solubility of the compound in a specific organic solvent batch.

-

Preparation: Add 500 mg of tert-Butyl N-(6-isothiocyanatohexyl)carbamate to a 5 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target anhydrous organic solvent (e.g., DCM). Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

-

Isothermal Agitation: Place the vial in an orbital shaker set to 25°C and 200 RPM.

-

Self-Validation (Equilibrium Check): After 24 hours, extract a 50 µL aliquot of the supernatant, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC-UV (detecting at ~254 nm). Return the vial to the shaker. At 48 hours, repeat the extraction and analysis. Causality: If the peak area at 48h matches the 24h peak area (±2%), thermodynamic equilibrium is confirmed.

-

Quantification: Dilute the final 48h supernatant into a known volume of mobile phase and quantify against a pre-established calibration curve to calculate solubility in mg/mL.

Caption: Workflow for the Saturation Shake-Flask Method

Protocol B: Bioconjugation (Thiourea Formation) in Organic Media

This workflow details the coupling of the isothiocyanate linker to a target primary amine, leveraging its high solubility in DCM.

-

Reagent Solubilization: Dissolve 1.0 equivalent of the target primary amine in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that ensures the target amine remains unprotonated and highly nucleophilic, without reacting with the isothiocyanate itself.

-

Linker Addition: Slowly add 1.1 equivalents of tert-Butyl N-(6-isothiocyanatohexyl)carbamate (pre-dissolved in a minimal volume of DCM) dropwise at 0°C.

-

Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a Ninhydrin stain. Validation: The disappearance of the primary amine spot (which stains purple/pink) confirms the completion of the nucleophilic attack.

-

Workup: Wash the organic layer with 0.1 M HCl (to remove excess DIPEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting Boc-protected thiourea conjugate is now ready for downstream Boc-deprotection (typically using 20-50% Trifluoroacetic acid in DCM)[2][5].

Conclusion

The successful utilization of tert-Butyl N-(6-isothiocyanatohexyl)carbamate heavily depends on respecting its distinct solubility profile. By leveraging polar aprotic solvents like DCM or DMF, researchers can maximize the solvation of its lipophilic hexyl/Boc regions while protecting the sensitive isothiocyanate group from premature solvolysis. Strict adherence to anhydrous conditions and self-validating analytical checks ensures high-fidelity bioconjugation and combinatorial synthesis.

References

-

Justia Patents. Combinatorial organic synthesis of unique biologically active compounds. Retrieved from:[Link]

-

Wikipedia. Allyl isothiocyanate. Retrieved from:[Link]

- Google Patents. EP2070899A1 - Deprotection of N-BOC compounds.

Sources

Stability of Boc-protected isothiocyanate linkers at room temperature

An In-depth Technical Guide to the Stability of Boc-Protected Isothiocyanate Linkers at Room Temperature

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Bifunctional Linkers in Modern Drug Development

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker molecule is not merely a spacer but a critical component that dictates the efficacy, stability, and safety of the final construct.[1][] Boc-protected isothiocyanate linkers have emerged as invaluable tools in this domain. These bifunctional molecules feature a highly reactive isothiocyanate (-N=C=S) group, which forms stable thiourea bonds with primary amines on proteins or payloads, and a tert-Butyloxycarbonyl (Boc) protected amine, which allows for orthogonal synthesis strategies.[3][4]

The success of any conjugation strategy hinges on the chemical integrity of the linker prior to the reaction. The isothiocyanate moiety, while essential for its reactivity, is also susceptible to degradation, particularly at ambient temperatures. This guide provides an in-depth analysis of the chemical principles governing the stability of Boc-protected isothiocyanate linkers, offering field-proven best practices for their storage and handling, and presenting validated protocols for assessing their stability over time.

I. The Chemistry of Stability: A Tale of Two Functional Groups

The stability of a Boc-protected isothiocyanate linker is best understood by examining the distinct chemical properties of its two key functional groups: the electrophilic isothiocyanate and the acid-labile Boc-carbamate.

The Isothiocyanate (NCS) Moiety: The Primary Point of Instability

The isothiocyanate group is a potent electrophile, making it an excellent partner for reaction with nucleophilic primary amines on biomolecules. However, this same reactivity makes it susceptible to degradation by common nucleophiles, most notably water.

The primary degradation pathway for isothiocyanates is hydrolysis. The reaction proceeds through the formation of an unstable dithiocarbamic acid intermediate, which then decomposes to yield a primary amine and carbonyl sulfide (COS). This process is effectively irreversible and results in a loss of the linker's ability to conjugate with its intended target.

Several environmental factors can accelerate this degradation:

-

pH: Isothiocyanates are most stable at a neutral pH (around 7.0).[5] Both acidic and, more significantly, basic conditions can catalyze hydrolysis and other degradation reactions.[5][6] For instance, reactions involving the ε-amine group of lysine are often conducted at a pH above 10 to ensure the amine is deprotonated and nucleophilic, but this concurrently increases the rate of isothiocyanate hydrolysis.[7]

-

Temperature: As with most chemical reactions, the rate of isothiocyanate degradation increases with temperature.[8][9] Storage at elevated temperatures, even room temperature for extended periods, can lead to a significant loss of active linker.

-

Aqueous Environments: The presence of water is the most critical factor.[6] Even atmospheric moisture can be sufficient to initiate hydrolysis on the surface of the solid-state reagent.

The Boc (tert-Butyloxycarbonyl) Protecting Group: A Bastion of Stability

In contrast to the sensitive isothiocyanate group, the Boc protecting group is exceptionally stable under a wide range of conditions. It is robust against bases, nucleophiles, and mild acids, making it an ideal orthogonal protecting group in complex syntheses.[10][11]

The cleavage of the Boc group requires strong acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[12] At room temperature and in the absence of strong acids, the Boc group remains firmly intact. Therefore, for the purposes of storage and handling prior to conjugation, the degradation of the Boc group is not a primary concern.

Visualizing the Degradation Pathway

The following diagram illustrates the primary hydrolytic degradation pathway of the isothiocyanate functional group, which is the main cause for concern regarding the stability of these linkers at room temperature.

Caption: Primary hydrolytic degradation pathway for isothiocyanate linkers.

II. Field-Proven Best Practices for Storage and Handling

To ensure the highest reactivity and reproducibility in conjugation experiments, strict adherence to proper storage and handling protocols is mandatory. The primary goal is to minimize the linker's exposure to moisture and elevated temperatures.

Recommended Storage Conditions

-

Temperature: Long-term storage should be at -20°C or lower .[13] This significantly reduces the rate of any potential degradation reactions.

-

Atmosphere: Store the linker under an inert atmosphere , such as argon or nitrogen. This displaces moisture and oxygen, further protecting the compound.

-

Container: Use a tightly sealed, light-blocking container to prevent photo-degradation and moisture ingress.

Handling Protocol

-

Equilibration: Before opening, allow the container to warm to room temperature completely. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid, which would immediately initiate hydrolysis.

-

Solvent Choice: Always use anhydrous (dry) solvents for preparing stock solutions. Solvents should be freshly opened or properly stored over molecular sieves.

-

Solution Preparation: Prepare solutions immediately before use whenever possible. If a stock solution must be prepared, dissolve the linker in a suitable anhydrous solvent (e.g., DMF, DMSO, DCM), blanket the headspace with inert gas, seal tightly, and store at -20°C.

-

Minimize Exposure: Work efficiently to minimize the time the solid reagent or its solutions are exposed to the atmosphere.

III. Quantitative Stability Assessment

Verifying the stability of a batch of linker under specific experimental conditions is crucial for troubleshooting and ensuring the reliability of downstream applications. A straightforward stability study can be conducted using standard analytical instrumentation.

Experimental Protocol: HPLC-Based Stability Assay

This protocol outlines a method to quantify the percentage of intact Boc-protected isothiocyanate linker over time at room temperature.

-

Stock Solution Preparation:

-

In a controlled environment (e.g., a glove box or under a stream of inert gas), accurately weigh a sample of the linker.

-

Dissolve the linker in a suitable anhydrous solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

-

Incubation:

-

Aliquot the stock solution into several small, tightly sealed HPLC vials.

-

Store these vials at room temperature (e.g., 25°C), protected from light.

-

-

Time-Point Analysis:

-

At designated time points (e.g., t=0, 4, 8, 24, 48, and 72 hours), retrieve one vial for analysis.

-

The t=0 sample should be analyzed immediately after preparation.

-

-

HPLC Analysis:

-

Inject the sample onto a reversed-phase HPLC system (e.g., using a C18 column).

-

Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the intact linker from any degradation products.

-

Monitor the elution profile using a UV detector at an appropriate wavelength. The loss of isothiocyanates during analysis can be minimized by heating the column to 60°C.[14]

-

-

Data Analysis:

-

Integrate the peak area of the intact linker at each time point.

-

Calculate the percentage of remaining linker at each time point relative to the peak area at t=0.

-

Plot the percentage of intact linker versus time to visualize the degradation kinetics.

-

Workflow for a Typical Stability Study

The following diagram illustrates the logical workflow for conducting the stability assessment described above.

Caption: Experimental workflow for assessing linker stability via HPLC.

Summary of Stability Under Various Conditions

The stability of isothiocyanates is highly dependent on their environment. The following table summarizes expected stability outcomes based on available literature.

| Condition | Influencing Factors | Expected Stability Outcome | Rationale / Notes | References |

| Solid State | -20°C, under inert gas, dark | High Stability | Low thermal energy and exclusion of moisture minimize degradation pathways. Ideal for long-term storage. | [13][15] |

| Solid State | Room Temp, exposed to air | Low to Moderate Stability | Susceptible to hydrolysis from atmospheric moisture over time. | |

| Anhydrous Organic Solvent | Room Temp (e.g., DCM, THF, Acetone) | Relatively Stable | Exclusion of water prevents the primary hydrolysis pathway. Suitable for short-term storage of stock solutions. | [6] |

| Aqueous Solution | Neutral pH (≈7.0), 37°C | Unstable | Gradual degradation via hydrolysis. Studies show significant decline over 24 hours. | [16][17] |

| Aqueous Solution | Basic pH (>8.0), Room Temp | Very Unstable | Base catalysis significantly accelerates the rate of hydrolysis. | [5][6] |

| Aqueous Solution | Acidic pH (<6.0), Room Temp | Unstable | Acid can also promote degradation, though often less rapidly than strong base. May favor nitrile formation. | [5] |

IV. Conclusion

While Boc-protected isothiocyanate linkers are powerful reagents for bioconjugation, their utility is directly tied to their chemical integrity. The primary vulnerability of these molecules at room temperature is the isothiocyanate functional group, which readily undergoes hydrolysis in the presence of moisture. The Boc protecting group, by contrast, is highly stable under these conditions.

For researchers, scientists, and drug development professionals, the key takeaway is the imperative of rigorous environmental control. By implementing best practices—namely, storing the reagent cold, dry, and under an inert atmosphere, and using anhydrous solvents for all manipulations—one can ensure the linker's reactivity is preserved. This diligence is fundamental to achieving reproducible, high-yield conjugations and ultimately, to the success of developing next-generation therapeutics.

References

-

Munch, H., Hansen, J. S., Pittelkow, M., Boas, U., & Nielsen, J. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(19), 3117-3120. [Link]

-

Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology. [Link]

-

Verma, D., et al. (2019). Boc3Arg-linked ligands induce degradation by localizing target proteins to the 20S proteasome. bioRxiv. [Link]

-

D'Souza, A. A., & D'Souza, M. J. (2011). Preparation of bifunctional isocyanate hydroxamate linkers: Synthesis of carbamate and urea tethered polyhydroxamic acid chelators. Molecules, 16(5), 4117-4131. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Boc-Protected Amino PEG Linkers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Unknown. (2025). Stability of Allyl Isothiocyanate in an Aqueous Solution. International Conference on Bio-and Food-Technology. [Link]

-

Dubowchik, G. M., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry, 32(4), 638-645. [Link]

-

Kumar, A., & Kumar, N. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Food and Nutritional Disorders. [Link]

-

Wu, H., et al. (2010). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. Journal of Food Science, 75(5), C445-C451. [Link]

-

Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate. [Link]

-

Ina, K., Nobukuni, M., Sano, A., & Kishima, I. (1981). Stability of Allyl Isothiocyanate. Nippon Shokuhin Kogyo Gakkaishi, 28(12), 627-632. [Link]

-

Kyriakou, S., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Antioxidants, 11(4), 642. [Link]

-

Jaisupa, N., et al. (2023). Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. Foods, 12(19), 3656. [Link]

-

Lee, J., et al. (2022). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Unknown. (n.d.). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ResearchGate. [Link]

-

Dains, F. B., Brewster, R. Q., & Olander, C. P. (1921). Phenyl isothiocyanate. Organic Syntheses, 1, 447. [Link]

-

Liu, Y., et al. (2024). Identification of Boc2Lys-Linked Ethacrynic Acid and Its Analogues As Efficient Glutathione S-Transferase Degraders. Molecules, 29(22), 4959. [Link]

-

Jones, K. M., et al. (2018). Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. Bioconjugate Chemistry, 29(4), 1184-1196. [Link]

-

Munch, H., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters. [Link]

-

Bourdon, E., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 35(16), 2059-2067. [Link]

-

Munch, H., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. DTU Research Database. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Kumar, A., et al. (2021). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Bioconjugate Chemistry, 32(6), 1049-1058. [Link]

-

Unknown. (2025). Boc3Arg-Linked Ligands Induce Degradation by Localizing Target Proteins to the 20S Proteasome. ResearchGate. [Link]

-

MDPI. (2026). Stabilization of Allyl Isothiocyanate by β-Cyclodextrin: Thermal Robustness and Potent Antimicrobial Activity. MDPI. [Link]

-

J&K Scientific LLC. (2021). BOC Protection and Deprotection. J&K Scientific LLC. [Link]

-

Deadman, J. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1234-1242. [Link]

-

Shimbo, K., et al. (2013). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). Mass Spectrometry Reviews, 32(4), 269-282. [Link]

-

Unknown. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Journal of Pharmaceutical Research International. [Link]

-

Unknown. (n.d.). Solvent-Free Mechanochemical Deprotection of N -Boc Group. ResearchGate. [Link]

-

Spring, D. (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 48(16), 4347-4375. [Link]

-

ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. ResearchGate. [Link]

-

Unknown. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Stability of Allyl Isothiocyanate [jstage.jst.go.jp]

- 7. Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stability of Allyl Isothiocyanate in an Aqueous Solution [hndk.hainanu.edu.cn]

- 9. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. jk-sci.com [jk-sci.com]

- 13. leapchem.com [leapchem.com]

- 14. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thaiscience.info [thaiscience.info]

- 17. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to C6 Alkyl Spacer Linkers in Chemical Biology

Foreword: Beyond the Backbone – The Strategic Role of the C6 Spacer

In the intricate world of chemical biology, where we seek to probe, visualize, and manipulate biological systems with molecular tools, the components we often overlook are the ones that provide silent, structural support. The C6 alkyl spacer is a prime example. It is not the warhead of an antibody-drug conjugate, nor the fluorescent reporter that illuminates a cellular process. Instead, it is the humble, six-carbon chain that critically defines the spatial relationship and physical properties of the entire construct.

As a senior application scientist, I have seen countless experiments succeed or fail based on the thoughtful—or neglectful—selection of a linker. This guide is born from that experience. It is not merely a catalog of applications but an in-depth exploration of the causality behind choosing a C6 alkyl spacer. We will delve into why its inherent hydrophobicity can be an asset or a liability, how its flexibility impacts molecular interactions, and how its presence is fundamental to the design of next-generation therapeutics, diagnostics, and research tools. This is the technical narrative of a simple yet powerful tool: the C6 alkyl spacer linker.

The Physicochemical Landscape of the C6 Alkyl Spacer

At its core, the C6 spacer is a six-carbon, saturated hydrocarbon chain.[1] This simple structure imparts a set of distinct and influential characteristics to any molecule it is incorporated into. Understanding these properties is the first step in leveraging the C6 spacer effectively.

1.1. Inherent Hydrophobicity and Its Implications Unlike hydrophilic polyethylene glycol (PEG) spacers, the C6 alkyl chain is hydrophobic.[1][2] This property is a critical design consideration:

-

For Drug Delivery: Increased hydrophobicity can enhance a molecule's ability to traverse cellular membranes, a desirable trait for intracellular drug delivery or in the design of Proteolysis-Targeting Chimeras (PROTACs).[] However, this comes at the cost of reduced aqueous solubility. An overemphasis on hydrophobicity can lead to aggregation and poor bioavailability.[4][5]

-

For Surface Chemistry: When used to immobilize biomolecules on a surface, the hydrophobic nature of the C6 spacer can influence the local environment, which may affect protein folding or non-specific binding.

1.2. Spatial Separation and Steric Hindrance The primary function of any spacer is to introduce distance between two molecular entities.[1][6] The C6 linker provides a flexible span of approximately 7.5-9 Å, which is crucial for:

-

Preventing Quenching: It physically separates a fluorescent dye from an oligonucleotide, particularly G-rich sequences, which are known to quench fluorescence.[2]

-

Improving Accessibility: In microarrays and biosensors, it extends a probe away from the substrate surface, reducing steric hindrance and making it more accessible to its binding partner in solution.[7][8][9]

-

Enabling Bioconjugation: It provides space for large biomolecules, like enzymes or antibodies, to be conjugated without compromising the function of either the biomolecule or the substrate it's attached to.[10]

Table 1: Comparative Properties of Common Spacer Types

| Spacer Type | Typical Length (Carbons/Units) | Key Physicochemical Property | Optimal Use Case |

| C3 Alkyl | 3 | Short, Hydrophobic | Mimicking sugar-phosphate spacing; when minimal distance is required.[2][7] |

| C6 Alkyl | 6 | Moderate, Hydrophobic | Balancing spacing with manageable hydrophobicity; general-purpose applications.[9] |

| C12 Alkyl | 12 | Long, Very Hydrophobic | Affinity chromatography; when significant distance from a surface is needed.[7][9] |

| PEG (TEG/HEG) | 9-18 atoms | Long, Hydrophilic | Improving aqueous solubility; reducing non-specific interactions.[1][6] |

Core Application I: Oligonucleotide Modification and Functionalization

The most common application of C6 spacers is in the synthesis of modified oligonucleotides for diagnostics and research. Here, the C6 spacer serves as an attachment point for a vast array of functional molecules. These linkers can be incorporated at the 5'-end, 3'-end, or internally within the sequence.[11][12]

2.1. Key Functional Variants of C6 Spacers

-

C6 Amino-Linker: This is the workhorse of oligo modification. It introduces a primary amine at the terminus of the six-carbon chain.[12][13] This amine is a versatile nucleophile, readily reacting with N-hydroxysuccinimide (NHS) esters of dyes, biotin, or other labels to form a stable amide bond.[10] It can also be coupled to carboxylated surfaces using carbodiimide chemistry (EDC).[10]

-

C6 Thiol-Linker: This linker terminates in a sulfhydryl group. It is the chemistry of choice for conjugation to maleimide-activated proteins or for direct attachment to gold surfaces in biosensor applications.[12][14] Oligos with thiol modifiers are typically shipped in their oxidized disulfide form and require reduction with reagents like DTT or TCEP prior to use to expose the reactive free thiol.[12][14]

-

C6 Aldehyde-Modifier: This provides an electrophilic aldehyde group that can react with nucleophiles like hydrazides or primary amines.[7][9] Reaction with an amine forms a Schiff base, which must be reduced (e.g., with sodium cyanoborohydride) to form a stable secondary amine linkage.[7][9]

2.2. Experimental Protocol: Conjugating a Fluorescent Dye to a 5'-Amino-C6 Modified Oligonucleotide

This protocol describes a self-validating system for labeling an amino-modified oligonucleotide with an NHS-ester activated fluorescent dye. The causality is clear: the nucleophilic primary amine on the C6 linker attacks the electrophilic carbonyl carbon of the NHS ester, forming a stable amide bond and releasing the NHS leaving group.

Materials:

-

5'-Amino-Modifier C6 Oligonucleotide (100 µM in 0.1 M Sodium Bicarbonate buffer, pH 8.5)

-

Fluorescent Dye NHS Ester (e.g., Cy5-NHS), 10 mM in anhydrous DMSO

-

0.1 M Sodium Bicarbonate buffer, pH 8.5

-

3 M Sodium Acetate, pH 5.2

-

Nuclease-free water

-

Ethanol (100% and 70%), chilled to -20°C

-

Size-exclusion chromatography column (e.g., NAP-10)

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine 50 µL of the 100 µM oligonucleotide solution (5 nmol) with 5 µL of the 10 mM dye-NHS ester solution (50 nmol). This represents a 10-fold molar excess of the dye to drive the reaction to completion.

-

Incubation: Vortex the mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C. The darkness prevents photobleaching of the dye.

-

Quenching (Optional): The reaction can be quenched by adding a primary amine like Tris buffer, but purification is generally sufficient.

-

Purification - Ethanol Precipitation:

-

Add 0.1 volumes (5.5 µL) of 3 M Sodium Acetate to the reaction mixture.

-

Add 3 volumes (180 µL) of ice-cold 100% ethanol.

-

Vortex and incubate at -20°C for at least 1 hour to precipitate the labeled oligonucleotide.

-

Centrifuge at >12,000 x g for 30 minutes at 4°C.

-

Carefully aspirate the supernatant, which contains the unreacted dye.

-

Wash the pellet with 500 µL of ice-cold 70% ethanol and centrifuge for 10 minutes.

-

Aspirate the supernatant and air-dry the pellet for 5-10 minutes to remove residual ethanol.

-

-

Purification - Size Exclusion Chromatography (Recommended for higher purity):

-

Equilibrate a NAP-10 column with nuclease-free water according to the manufacturer's instructions.

-

Load the reaction mixture onto the column.

-

Elute with nuclease-free water. The high molecular weight oligo-dye conjugate will elute first, while the small molecule unreacted dye is retained and elutes later.

-

-

Resuspension & Quantification: Resuspend the dried pellet in a suitable buffer (e.g., TE buffer). Quantify the concentration and labeling efficiency using UV-Vis spectrophotometry, measuring the absorbance of the oligonucleotide (260 nm) and the dye (at its specific λmax).

Core Application II: Advanced Therapeutics (ADCs & PROTACs)

The C6 alkyl spacer is a key structural motif in two of the most exciting areas of modern drug development: Antibody-Drug Conjugates (ADCs) and PROTACs.

3.1. Antibody-Drug Conjugates (ADCs) In an ADC, a linker tethers a potent cytotoxic payload to a monoclonal antibody, which directs the payload to a specific target cell.[][16][17] The linker's role is to be stable in systemic circulation but allow for payload release upon internalization into the target cell.[16][18]

C6 alkyl chains are frequently used as components within larger, more complex linker systems. They can be part of either:

-

Non-Cleavable Linkers: Here, the entire construct is stable, and the payload is released only after the antibody is degraded within the lysosome.[][17] The C6 component adds spacing and hydrophobicity, contributing to overall stability.[17]

-

Cleavable Linkers: These linkers are designed to break under specific intracellular conditions (e.g., enzymatic cleavage, acidic pH, or a reducing environment).[19][20] The C6 spacer can connect the antibody conjugation site to the cleavable trigger.

The choice between these strategies is a critical decision in ADC design, balancing targeted cell killing with potential off-target toxicity.[21]

Caption: Mechanism of action for a PROTAC utilizing a C6 alkyl linker.

Core Application III: Chemical Proteomics & Surface Immobilization

4.1. Probing the Proteome In chemical proteomics, small molecule probes are used to identify and characterize protein interactions in complex biological systems. [22][23]A typical probe contains a reactive group to covalently bind a target, a reporter tag (like biotin) for enrichment, and a linker. The C6 spacer is ideal for connecting the reactive group to the reporter, providing sufficient distance to ensure that the bulky biotin tag does not interfere with protein binding. Often, these linkers are also designed to be cleavable, allowing the captured proteins to be released from streptavidin beads under mild conditions, which is crucial for reducing background noise in mass spectrometry analysis. [24][25][26]

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

4.2. Experimental Protocol: Immobilizing a Thiol-C6 Oligonucleotide on a Gold Surface

This protocol is foundational for creating DNA-based biosensors or microarrays. The self-validating principle relies on the strong, spontaneous covalent bond formation between the sulfur atom of the thiol group and the gold surface.

Materials:

-

Gold-coated substrate (e.g., glass slide, sensor chip)

-

3'-Thiol-Modifier C6 Oligonucleotide (lyophilized)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution, 100 mM

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Nuclease-free water

-

Mercaptohexanol (MCH) solution, 1 mM in PBS (for backfilling)

Methodology:

-

Substrate Cleaning: Thoroughly clean the gold surface to ensure optimal immobilization. This can be done by UV/Ozone treatment for 15 minutes or by rinsing with ethanol and water and drying under a stream of nitrogen.

-

Oligonucleotide Reduction:

-

Resuspend the lyophilized thiol-C6 oligo in nuclease-free water to a concentration of 1 mM.

-

To 100 µL of the oligo solution, add 10 µL of 100 mM TCEP solution (final TCEP concentration ~9 mM).

-

Incubate at room temperature for 1 hour to reduce the disulfide bonds and activate the thiol group. This step is critical for successful surface attachment. [14]3. Immobilization:

-

Dilute the reduced oligonucleotide solution to a final concentration of 1 µM in PBS.

-

Apply the diluted oligo solution to the gold surface, ensuring it is fully covered.

-

Incubate in a humidified chamber for 1-2 hours at room temperature (or overnight at 4°C) to allow the self-assembled monolayer to form.

-

-

Washing: Gently wash the surface with PBS buffer to remove any non-covalently bound oligonucleotides.

-

Backfilling/Passivation:

-

To prevent non-specific adsorption on the remaining bare gold surface and to orient the immobilized oligos, incubate the surface with a 1 mM MCH solution for 1 hour at room temperature.

-

The shorter MCH molecules will fill the gaps between the longer oligonucleotides.

-

-

Final Wash: Wash the surface thoroughly with PBS and then with nuclease-free water. The surface is now ready for hybridization or other downstream applications.

References

-

C6 Spacer Oligonucleotide Modification. (n.d.). Bio-Synthesis. Retrieved from [Link]

-

Cleavable and Non-cleavable linkers. (n.d.). ResearchGate. Retrieved from [Link]

-

Spacer. (n.d.). ELLA Biotech. Retrieved from [Link]

-

Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021, June 23). PMC. Retrieved from [Link]

-

C6 spacer. (n.d.). metabion. Retrieved from [Link]

-

Oligo Modified Linker Attachment Chemistry. (n.d.). Bio-Synthesis. Retrieved from [Link]

-

Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (n.d.). PMC. Retrieved from [Link]

-

Strategic engineering of alkyl spacer length for a pH-tolerant lysosome marker and dual organelle localization. (n.d.). PMC. Retrieved from [Link]

-

Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. (n.d.). ResearchGate. Retrieved from [Link]

-

Cleavable Linkers in Chemical Proteomics Applications. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Synthesis of New Spherical Polylysine Oligosaccharide Dendrimers with C6 Methylene Spacer. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. (n.d.). MATEC Web of Conferences. Retrieved from [Link]

-

Antibody–drug conjugates: Recent advances in linker chemistry. (2021, April 6). PMC. Retrieved from [Link]

-

Chemical tools to expand the ligandable proteome: diversity-oriented synthesis-based photoreactive stereoprobes. (n.d.). PMC. Retrieved from [Link]

-

Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates. (n.d.). Abzena. Retrieved from [Link]

-

Design of cleavable linkers and applications in chemical proteomics. (n.d.). mediaTUM. Retrieved from [Link]

-

Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. (n.d.). PMC. Retrieved from [Link]

-

Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes. (2019, May 30). bioRxiv. Retrieved from [Link]

-

Cleavable linkers and their application in MS-based target identification. (n.d.). RSC Publishing. Retrieved from [Link]

-

Assembling Surface Linker Chemistry with Minimization of Non-Specific Adsorption on Biosensor Materials. (n.d.). PMC. Retrieved from [Link]

-

The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates. (n.d.). Apollo. Retrieved from [Link]

-

Enzyme Immobilization on Silane-Modified Surface through Short Linkers: Fate of Interfacial Phases and Impact on Catalytic Activity. (2016, February 17). American Chemical Society - Figshare. Retrieved from [Link]

-

Surface chemistry, linkers, and site-specific immobilization methods.... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. metabion.com [metabion.com]

- 2. C6 Spacer Amidite (DMT-1,6-Hexandiol) | LGC, Biosearch Technologies [biosearchtech.com]

- 4. researchgate.net [researchgate.net]

- 5. matec-conferences.org [matec-conferences.org]

- 6. Spacer - ELLA Biotech [ellabiotech.com]

- 7. trilinkbiotech.com [trilinkbiotech.com]

- 8. Spacer C6 Oligo Modifications from Gene Link [genelink.com]

- 9. Oligo Modified Linker Attachment Chemistry [biosyn.com]

- 10. Amino C6 Oligo Modifications from Gene Link [genelink.com]

- 11. C6 Spacer Oligonucleotide Modification [biosyn.com]

- 12. sg.idtdna.com [sg.idtdna.com]

- 13. trilinkbiotech.com [trilinkbiotech.com]

- 14. blog.biosearchtech.com [blog.biosearchtech.com]

- 16. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. purepeg.com [purepeg.com]

- 21. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 22. Chemical tools to expand the ligandable proteome: diversity-oriented synthesis-based photoreactive stereoprobes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. Cleavable Linkers in Chemical Proteomics Applications | Springer Nature Experiments [experiments.springernature.com]

- 25. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 26. Cleavable linkers and their application in MS-based target identification - Molecular Omics (RSC Publishing) [pubs.rsc.org]

Engineering Precision in Bioconjugation: The Reactivity and Mechanics of Isothiocyanate-Based Heterobifunctional Linkers

Executive Summary

The development of advanced biotherapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), relies heavily on the precision of heterobifunctional crosslinkers. While N-hydroxysuccinimide (NHS) esters and maleimides dominate the landscape of amine- and thiol-reactive chemistries, isothiocyanate (ITC) groups offer a highly stable, pH-tunable alternative for amine modification. This whitepaper provides an in-depth mechanistic analysis of ITC reactivity, exploring the thermodynamic and kinetic causality behind its behavior, and outlines a self-validating protocol for deploying ITC-based heterobifunctional linkers in complex bioconjugation workflows.

Mechanistic Causality: The Chemistry of the Isothiocyanate Group

The isothiocyanate functional group (–N=C=S) is characterized by a highly electrophilic central carbon atom, flanked by electronegative nitrogen and sulfur atoms. This electronic distribution makes the carbon highly susceptible to nucleophilic attack. However, the success and selectivity of this attack are entirely dictated by the protonation state of the target nucleophiles and the pH of the surrounding microenvironment[1].

Amine Reactivity and the Formation of Thiourea

ITCs react predominantly with non-protonated primary amines—specifically, the N-terminal α-amines and the ε-amino groups of lysine residues—to form stable thiourea linkages[2].

The Causality of pH Dependence: The nominal pKa of a lysine ε-amino group is approximately 9.4. At physiological pH (7.4), the vast majority of these groups exist in their protonated, non-nucleophilic state (–NH₃⁺). To drive the reaction forward, the pH of the buffer must be elevated to 9.0–9.5. This alkaline shift deprotonates a sufficient fraction of the amines (–NH₂), exposing their lone electron pairs for nucleophilic attack on the ITC carbon[3]. The resulting thiourea bond is exceptionally stable under physiological conditions, offering superior long-term conjugate stability compared to the reversible bonds formed by standard imidoesters[2].

Thiol Reactivity and Reversibility

While traditionally viewed as amine-reactive, ITCs exhibit significant, pH-dependent cross-reactivity with thiols (cysteines). At neutral to slightly acidic pH (6.5–7.5), where amine reactivity is suppressed due to protonation, the thiolate anion (–S⁻) can attack the ITC group to form a dithiocarbamate linkage[1].

The Causality of Reversibility: Unlike the irreversible thiourea bond formed with amines, the dithiocarbamate linkage is thermodynamically reversible. Benzyl isothiocyanates demonstrate enhanced reactivity toward thiols compared to phenyl isothiocyanates, making them useful for temporary or reversible cysteine modifications, but they are generally avoided when permanent structural crosslinking is required[4].

The Competing Hydrolysis Pathway

All electrophilic bioconjugation reagents face a common enemy in aqueous media: hydrolysis. Water acts as a competing nucleophile, attacking the ITC group to yield an inactive primary amine and carbonyl sulfide. However, the hydrolysis rate of ITCs is significantly slower than that of NHS esters[3]. Kinetic studies utilizing fluorescence polarization reveal that while a higher pH (e.g., 11.3) maximizes amine deprotonation, it simultaneously accelerates hydrolysis, ultimately decreasing the overall reaction yield. The optimal thermodynamic balance between amine nucleophilicity and ITC stability is achieved at pH 9.1[5].

Fig 1: Mechanistic logic tree of isothiocyanate reactivity based on pH and nucleophile availability.

Quantitative Kinetics & Stability

To engineer a successful bioconjugation workflow, one must understand the kinetic constraints of the chosen reactive groups. Table 1 summarizes the critical parameters governing ITC reactivity compared to alternative crosslinking chemistries.

Table 1: Kinetic and Thermodynamic Parameters of Bioconjugation Reactive Groups

| Reactive Group | Target Nucleophile | Optimal pH Range | Reaction Rate Constant ( | Hydrolysis Susceptibility | Resulting Linkage |

| Isothiocyanate (ITC) | Primary Amine (–NH₂) | 9.0 – 9.5 | ~0.25 min⁻¹ (at pH 9.1)[5] | Moderate (slower than NHS)[3] | Thiourea (Highly Stable) |

| Isothiocyanate (ITC) | Thiol (–SH) | 6.5 – 7.5 | ~0.15 min⁻¹ (at pH 7.4)[5] | Low | Dithiocarbamate (Reversible)[1] |

| NHS Ester | Primary Amine (–NH₂) | 7.2 – 8.5 | Fast | High (t½ ~ hours at pH 8) | Amide (Highly Stable) |

| Maleimide | Thiol (–SH) | 6.5 – 7.5 | Very Fast | Low (at pH < 7.5) | Thioether (Stable) |

Heterobifunctional Linker Architectures: The "Activate-Then-Conjugate" Paradigm

Heterobifunctional crosslinkers possess two distinct reactive groups, enabling multi-step, site-directed conjugation while preventing uncontrolled homo-polymerization[6]. A highly effective pairing is the ITC-Maleimide linker.

The Logical Sequence: Because ITC requires a basic pH (9.0) to react with amines, and maleimides undergo rapid hydrolysis and lose thiol-selectivity at pH > 7.5, these reactions cannot occur simultaneously. The workflow mandates an "activate-then-conjugate" logic: the ITC group is reacted first under alkaline conditions, the system is purified and neutralized, and the maleimide group is subsequently reacted with a thiolated payload at neutral pH.

Fig 2: Sequential activate-then-conjugate workflow using an ITC-Maleimide heterobifunctional linker.

Experimental Protocol: Self-Validating Site-Directed Bioconjugation

The following methodology details the sequential conjugation of a carrier protein to a thiolated peptide payload using an ITC-Maleimide heterobifunctional linker. This protocol is engineered as a self-validating system, ensuring that each phase is analytically confirmed before proceeding.

Phase 1: Protein Preparation and ITC Activation

Causality Check: Tris and glycine buffers contain primary amines that will competitively quench the ITC. The protein must be exchanged into an amine-free buffer.

-

Buffer Exchange: Dialyze the carrier protein (e.g., 2–5 mg/mL) into 100 mM Carbonate-Bicarbonate buffer, pH 9.0.

-

Pre-Reaction Validation: Measure the absorbance at 280 nm (

) to confirm protein recovery and concentration. -

Linker Addition: Dissolve the ITC-Maleimide linker in anhydrous DMSO (or DMF) to a 10 mM stock. Add a 10- to 20-fold molar excess of the linker to the protein solution. Ensure the final organic solvent concentration does not exceed 10% (v/v) to prevent protein denaturation[1].

-

Incubation: Incubate the reaction at room temperature for 2 hours, protected from light.

Phase 2: Quenching, Neutralization, and Thiol Conjugation

Causality Check: The pH must be immediately dropped to 7.0–7.4. If the maleimide reaction is attempted at pH 9.0, the maleimide ring will rapidly hydrolyze into an unreactive maleamic acid, and off-target cross-reactivity with primary amines will occur.

-

Desalting & pH Shift: Pass the reaction mixture through a size-exclusion desalting column (e.g., Sephadex G-25) pre-equilibrated with 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2. This removes unreacted linker and shifts the pH to the optimal range for maleimide chemistry.

-

Thiol Validation (Ellman's Assay): Before adding the thiolated peptide payload, quantify its free sulfhydryl concentration using Ellman's Reagent (DTNB). If disulfides have formed, reduce the peptide with immobilized TCEP and re-purify.

-

Conjugation: Add a 5-fold molar excess of the reduced thiolated peptide to the activated carrier protein. Incubate for 2 hours at room temperature or overnight at 4°C.

Phase 3: Final Purification and Degree of Labeling (DOL) Validation

-

Final Cleanup: Remove unbound peptide via dialysis or a secondary desalting column.

-

Post-Reaction Validation (DOL Calculation): If the peptide or linker contains a distinct chromophore (e.g., a fluorescent tag or UV-active moiety), calculate the Degree of Labeling. Measure the absorbance of the conjugate at 280 nm and at the maximum absorbance wavelength of the tag (

).

References

-

Hermanson, G. T. "A Brief Introduction to Traditional Bioconjugate Chemistry." Bioconjugate Techniques, Wiley-VCH. Available at:[Link]

-

K. E. Szabó et al. "Cysteine specific bioconjugation with benzyl isothiocyanates." RSC Advances, 2020, 10, 15365-15372. Available at:[Link]

-

M. E. Meyer et al. "Monitoring Labeling Reactions Using Fluorescence Polarization." Chimia, 2016. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]

- 5. chimia.ch [chimia.ch]

- 6. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

tert-Butyl N-(6-isothiocyanatohexyl)carbamate CAS number and safety data

An In-depth Technical Guide to tert-Butyl N-(6-isothiocyanatohexyl)carbamate: Synthesis, Safety, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-Butyl N-(6-isothiocyanatohexyl)carbamate, a heterobifunctional crosslinker of significant interest in chemical biology, drug discovery, and diagnostics. While a specific CAS number for this compound is not readily found in major chemical databases, its synthesis, properties, and applications can be thoroughly understood through its constituent functional groups and precursors. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile molecule.

Introduction: A Molecule of Duality

Tert-butyl N-(6-isothiocyanatohexyl)carbamate is a powerful molecular tool designed for sequential or orthogonal bioconjugation strategies. Its utility stems from its unique architecture, which features three distinct components:

-

A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group serves as a stable, acid-labile protecting group for a primary amine. This end of the molecule remains inert during the initial conjugation step, allowing for controlled, sequential reactions. The Boc group is a cornerstone of modern organic synthesis, enabling complex molecular construction.[1]

-

A Hexyl Spacer: A six-carbon aliphatic chain provides a flexible and sufficiently long linker arm. This spacer separates the conjugated molecules, minimizing steric hindrance and helping to preserve the biological activity of the labeled biomolecule.

-

An Isothiocyanate Group: The isothiocyanate (-N=C=S) is a highly reactive electrophile that readily and specifically reacts with primary amines, such as the ε-amino group of lysine residues on proteins, under aqueous conditions to form a stable thiourea bond.[2]

This dual-functionality allows a researcher to first attach the linker to a protein or other amine-containing biomolecule via the isothiocyanate group, and then, after purification, remove the Boc protecting group to expose a new primary amine for subsequent conjugation to another molecule of interest (e.g., a fluorescent dye, a drug molecule, or a solid support).

Logical Framework of Application

The strategic design of this linker facilitates a controlled, step-wise assembly of complex bioconjugates.

Caption: A logical workflow for using the heterobifunctional linker.

Physicochemical Properties and Identification

As a specific CAS entry is not prominent, the properties are derived from its structure and data from its immediate precursors, tert-butyl N-(6-aminohexyl)carbamate and tert-butyl N-(6-hydroxyhexyl)carbamate.

| Property | Value / Description | Source / Method |

| Molecular Formula | C₁₂H₂₂N₂O₂S | Calculated |

| Molecular Weight | 258.38 g/mol | Calculated |

| Appearance | Expected to be a colorless to light yellow oil or low-melting solid, based on similar compounds. | Inference |

| Solubility | Expected to be soluble in a wide range of organic solvents (DCM, Chloroform, Ethyl Acetate, DMF, DMSO). | Inference |

| Precursor CAS Number | 75937-12-1 (tert-Butyl N-(6-hydroxyhexyl)carbamate) | [3][4] |

| Precursor Properties | Melting Point: 37-41 °C; Boiling Point: ~334 °C (Predicted). Appears as a light yellow oil.[4][5] | [4][5] |

Synthesis and Reactivity

The most logical and efficient synthesis of tert-Butyl N-(6-isothiocyanatohexyl)carbamate proceeds from its corresponding primary amine precursor, tert-butyl (6-aminohexyl)carbamate. The conversion of a primary amine to an isothiocyanate is a well-established transformation in organic chemistry.

Proposed Synthetic Pathway

A modern and effective method avoids the use of highly toxic thiophosgene, instead employing di-tert-butyl dicarbonate (Boc₂O) and carbon disulfide (CS₂).[2] This method is advantageous as the byproducts are mostly volatile, simplifying purification.

Caption: Proposed synthesis of the target isothiocyanate.

Experimental Protocol: Synthesis

Objective: To synthesize tert-Butyl N-(6-isothiocyanatohexyl)carbamate from tert-butyl (6-aminohexyl)carbamate.

Materials:

-

tert-butyl (6-aminohexyl)carbamate

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP) or DABCO

-

Anhydrous ethanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dithiocarbamate Formation: Dissolve tert-butyl (6-aminohexyl)carbamate (1.0 eq) in anhydrous ethanol. To this solution, add triethylamine (1.0 eq) followed by the dropwise addition of carbon disulfide (1.0 eq) while stirring at room temperature. The formation of the dithiocarbamate salt may be observed as a precipitate. Stir the reaction mixture for 30 minutes.

-